4-O-Galloylquinic acid
CAS No.: 110170-37-1
Cat. No.: VC7832914
Molecular Formula: C14H16O10
Molecular Weight: 344.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110170-37-1 |
|---|---|
| Molecular Formula | C14H16O10 |
| Molecular Weight | 344.27 g/mol |
| IUPAC Name | (3R,5R)-1,3,5-trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)19)12(20)24-11-8(17)3-14(23,13(21)22)4-9(11)18/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11?,14?/m1/s1 |
| Standard InChI Key | OGYBSNRRBNHPNK-LPSXRXAPSA-N |
| Isomeric SMILES | C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O |
| SMILES | C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O |
| Canonical SMILES | C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O |
Introduction
Chemical Structure and Properties of 4-O-Galloylquinic Acid
Molecular Architecture
4-O-Galloylquinic acid consists of a cyclohexanecarboxylic acid backbone (quinic acid) substituted with a galloyl group at the 4-hydroxyl position. The IUPAC name, (3R,5R)-1,3,5-trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid, reflects its stereochemistry and functional groups . The galloyl moiety introduces three hydroxyl groups at the 3, 4, and 5 positions of the benzene ring, contributing to its polarity and antioxidant capacity.
Table 1: Key Chemical Properties of 4-O-Galloylquinic Acid
Stereochemical Considerations
The compound’s stereochemistry is critical to its bioactivity. The (3R,5R) configuration of the quinic acid core and the esterification at the 4-position create a distinct spatial arrangement that influences interactions with biological targets . Computational models predict hydrogen bonding between the galloyl hydroxyls and cellular receptors, which may underpin its antioxidative effects .
Natural Occurrence and Biosynthesis
Plant Sources
4-O-Galloylquinic acid has been isolated from:
-
Phyllanthus amarus: A medicinal plant used in traditional Ayurvedic medicine for liver disorders .
-
Paeonia lactiflora: Known for its anti-inflammatory and immunomodulatory properties .
-
Green tea (Camellia sinensis): Identified via LC-MSn profiling alongside other galloylquinic acids .
Biosynthetic Pathway
The biosynthesis involves esterification of quinic acid with gallic acid, mediated by acyltransferases. Gallic acid itself originates from the shikimate pathway via dehydroshikimate dehydrogenase . Enzymatic studies of Tara tannin biosynthesis suggest that UDP-glucose:galloyl glucosyltransferases catalyze sequential galloyl additions to quinic acid .
Biological Activities and Mechanisms
Antioxidant Properties
4-O-Galloylquinic acid exhibits radical-scavenging activity, as demonstrated in DPPH and FRAP assays . The galloyl group’s hydroxyls donate electrons to neutralize reactive oxygen species (ROS), with an EC50 comparable to ascorbic acid in vitro .
Analytical Profiling and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MSn)
LC-MSn has been pivotal in identifying 4-O-GQA in plant extracts. A study profiling green tea and tara tannin detected 4-O-Galloylquinic acid at m/z 345.1 ([M-H]⁻), with fragmentation patterns confirming the galloyl substitution .
Table 2: LC-MSn Fragmentation Data for 4-O-Galloylquinic Acid
| Parameter | Value | Source |
|---|---|---|
| Precursor Ion ([M-H]⁻) | m/z 345.1 | |
| MS² Fragments | m/z 169.0 (gallic acid), 191.0 (quinic acid) | |
| Retention Time | 12.4 min (C18 column, 0.1% formic acid) |
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra resolve the quinic acid and galloyl moieties. Key signals include:
Pharmacological Applications and Future Directions
Challenges in Drug Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume